N-(2,4-difluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS/c21-15-11-12-18(17(22)13-15)23-20(24)19(14-7-3-1-4-8-14)25-16-9-5-2-6-10-16/h1-13,19H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIBSFYRVLUJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2,4-difluoroaniline with phenylsulfanyl acetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of starting materials, and employing efficient purification techniques such as recrystallization or chromatography to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties
Biological Activity
N-(2,4-difluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a difluorophenyl group, a phenyl group, and a phenylsulfanyl moiety attached to an acetamide backbone. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in fields such as cancer therapy and neuropharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with phenylsulfanyl acetic acid derivatives. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure high yield and purity.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxicity in hypopharyngeal tumor cell models, outperforming standard chemotherapeutics like bleomycin . The mechanism appears to involve the induction of apoptosis in cancer cells.
Neuropharmacological Effects
Research into related compounds has also revealed potential anticonvulsant activity. Analogous structures have demonstrated efficacy in animal models of epilepsy, with some derivatives showing significant protection against induced seizures . The incorporation of fluorine atoms in these compounds has been associated with enhanced metabolic stability and improved central nervous system distribution.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells. The compound was tested for cytotoxicity and apoptosis induction. Results indicated a dose-dependent response, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Case Study 2: Anticonvulsant Activity
In a separate study focusing on anticonvulsant properties, several derivatives were tested in maximal electroshock (MES) models. The results showed that certain analogs provided significant protection against seizures at various doses.
| Compound | Dose (mg/kg) | Protection (%) MES |
|---|---|---|
| Compound A | 100 | 75 |
| Compound B | 300 | 85 |
| Compound C | 50 | 50 |
Q & A
Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonation : Reacting 2,4-difluoroaniline with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfanyl group.
Amidation : Coupling the sulfonated intermediate with phenylacetic acid derivatives using activating agents like EDCI or HOBt in anhydrous solvents (e.g., DMF).
Functionalization : Introducing the phenylsulfanyl group via nucleophilic substitution or thiol-ene reactions under inert atmospheres.
Key reagents include triethylamine (base), dichloromethane (solvent), and palladium catalysts for Suzuki couplings if aryl halides are involved .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (e.g., fluorine-induced splitting patterns) and sulfur/amide bond integration .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S stretch) confirm functional groups .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products.
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for separating sulfanyl/amide derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance cross-coupling efficiency for aryl-sulfur bond formation .
- Solvent Selection : Anhydrous DMF improves solubility of intermediates, while THF minimizes byproducts in thiol-ene reactions .
Q. How should researchers address contradictions in spectroscopic data?
- Methodological Answer :
- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .
- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives, resolving discrepancies in NOE or coupling constants .
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational flexibility in the sulfanyl-acetamide backbone .
Q. What strategies are used to evaluate its biological activity in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates and microplate readers .
- Molecular Docking : Simulate binding interactions with enzyme active sites (e.g., sulfanyl group coordination with catalytic cysteine residues) .
- Selectivity Profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects .
Q. How can researchers investigate its stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC over 24–72 hours .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free thiols or fluorophenyl derivatives) in simulated gastric fluid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
